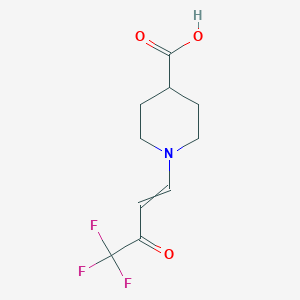![molecular formula C13H9BClNO3 B13713668 (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid is a boronic acid derivative that features a benzoxazole ring substituted with a chloro and phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid typically involves the formation of the benzoxazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 4-chloro-2-phenylbenzoxazole with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: Boronic acids can be oxidized to form phenols.
Substitution: The chloro group on the benzoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the benzoxazole ring and chloro substitution, making it less versatile in certain synthetic applications.
4-Chlorophenylboronic Acid: Similar in structure but lacks the benzoxazole ring, limiting its use in bioactive molecule synthesis.
2-Phenylbenzoxazole: Lacks the boronic acid group, making it unsuitable for Suzuki-Miyaura coupling.
Uniqueness: (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid is unique due to its combination of a boronic acid group with a benzoxazole ring, allowing it to participate in a wide range of chemical reactions and making it valuable in both synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C13H9BClNO3 |
|---|---|
Molekulargewicht |
273.48 g/mol |
IUPAC-Name |
(4-chloro-2-phenyl-1,3-benzoxazol-7-yl)boronic acid |
InChI |
InChI=1S/C13H9BClNO3/c15-10-7-6-9(14(17)18)12-11(10)16-13(19-12)8-4-2-1-3-5-8/h1-7,17-18H |
InChI-Schlüssel |
BLQICSLMBQWKAY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=C(C=C1)Cl)N=C(O2)C3=CC=CC=C3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
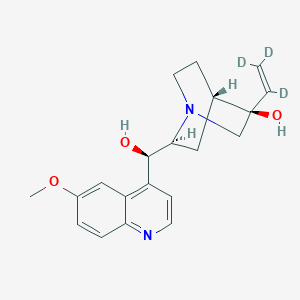


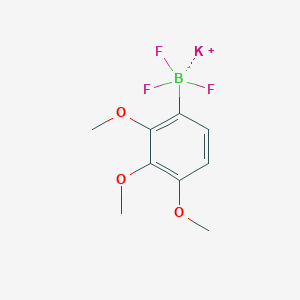
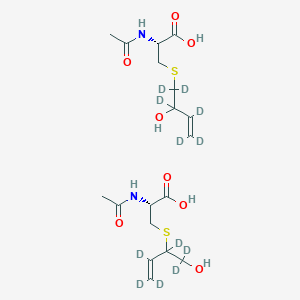
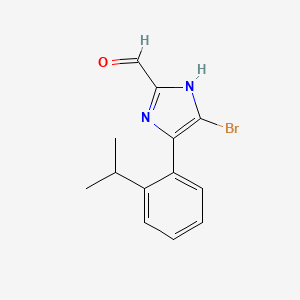
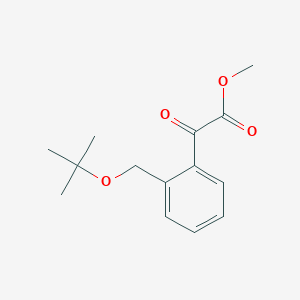

![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
